molecular formula C20H21NO4 B11375005 2-(4-ethylphenoxy)-N,N-bis(2-furylmethyl)acetamide

2-(4-ethylphenoxy)-N,N-bis(2-furylmethyl)acetamide

Cat. No.: B11375005
M. Wt: 339.4 g/mol
InChI Key: ZRPQSRCNYPZGNN-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N,N-bis(2-furylmethyl)acetamide is an organic compound with the molecular formula C15H17NO3 It is characterized by the presence of an ethylphenoxy group and two furylmethyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N,N-bis(2-furylmethyl)acetamide typically involves the reaction of 4-ethylphenol with 2-furylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the acetic anhydride, followed by the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N,N-bis(2-furylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy or furylmethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ethylphenoxy)-N,N-bis(2-furylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N,N-bis(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)-N-(2-furylmethyl)acetamide
  • 2-(4-ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N,N-bis(2-furylmethyl)acetamide is unique due to the presence of two furylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21NO4/c1-2-16-7-9-17(10-8-16)25-15-20(22)21(13-18-5-3-11-23-18)14-19-6-4-12-24-19/h3-12H,2,13-15H2,1H3

InChI Key

ZRPQSRCNYPZGNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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